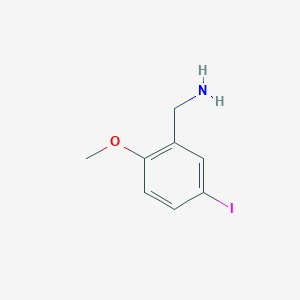

(5-Iodo-2-methoxyphenyl)methanamine

概要

説明

“(5-Iodo-2-methoxyphenyl)methanamine” is a chemical compound . It is a derivative of the 2C family of compounds, which are known for their potent hallucinogenic properties .

Molecular Structure Analysis

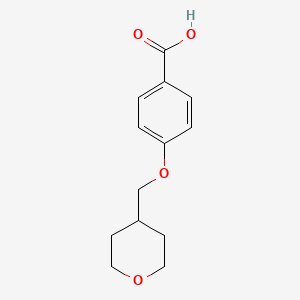

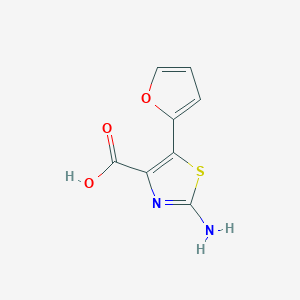

The molecular structure of “(5-Iodo-2-methoxyphenyl)methanamine” consists of a phenyl ring with iodine and methoxy groups at the 5 and 2 positions, respectively, and a methanamine group .Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other 2C family compounds. These reactions could include O-demethylation, hydroxylation, and combinations of these reactions .科学的研究の応用

Neuropharmacology

(5-Iodo-2-methoxyphenyl)methanamine: has been studied for its potential effects on the central nervous system. It is structurally similar to compounds that act on the 5-HT2A receptor , which plays a significant role in the modulation of neurotransmission. Research has indicated that derivatives of this compound could have hallucinogenic properties due to their agonistic activity at this receptor site .

Toxicology

This compound has been the subject of toxicological studies, particularly in the context of new psychoactive substances. It has been used as a reference material for the detection of metabolites in biological samples, such as urine, using advanced techniques like GC-MS and LC-HR-MS/MS . These studies are crucial for understanding the metabolism and potential toxic effects of novel psychoactive compounds.

Medicinal Chemistry

In medicinal chemistry, (5-Iodo-2-methoxyphenyl)methanamine serves as a precursor or intermediate in the synthesis of more complex molecules. Its iodine moiety makes it a valuable compound for radio-labeling , which is essential for creating imaging agents used in diagnostic medicine .

Drug Design

The compound’s structure allows for modifications that can lead to the development of new therapeutic agents. Its amine group can be used to create derivatives with potential pharmacological activities. For instance, altering the methoxy group position or introducing additional functional groups could yield compounds with varied biological activities .

Analytical Chemistry

In analytical chemistry, (5-Iodo-2-methoxyphenyl)methanamine can be used as a standard for calibrating instruments or as a reagent in chemical assays. Its distinct chemical properties, such as its melting point and boiling point , make it suitable for use in method development and validation .

Chemical Biology

The compound’s ability to interact with various biological targets makes it an interesting subject for chemical biology research. It can be used to study the interaction between small molecules and proteins, providing insights into the molecular mechanisms of disease .

Material Science

Due to its unique chemical structure, (5-Iodo-2-methoxyphenyl)methanamine could be explored for its potential applications in material science. For example, it might be used in the synthesis of organic semiconductors or as a building block for creating novel polymers .

Environmental Science

Research into the environmental fate of (5-Iodo-2-methoxyphenyl)methanamine and its derivatives is essential. Understanding how these compounds degrade or persist in various environments can inform safety assessments and guide the development of more sustainable chemical practices .

作用機序

Target of Action

It’s structurally similar to 2c drugs, which are known to be potent serotonin 5-ht2a receptor agonists .

Mode of Action

Based on its structural similarity to 2c drugs, it may interact with the serotonin 5-ht2a receptors, leading to various physiological and psychological effects .

Biochemical Pathways

As a potential 5-ht2a receptor agonist, it could influence the serotonin system, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, with the metabolites excreted in the urine . The bioavailability of the compound could be influenced by factors such as route of administration, dose, and individual metabolic differences.

Result of Action

As a potential 5-ht2a receptor agonist, it could lead to increased neuronal firing and release of various neurotransmitters . This could result in a range of effects, from changes in mood and perception to more severe neurological effects.

特性

IUPAC Name |

(5-iodo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVHZZTWPMSZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652234 | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Iodo-2-methoxyphenyl)methanamine | |

CAS RN |

793695-89-3 | |

| Record name | 5-Iodo-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793695-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)

![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)

![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)

![5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1386550.png)